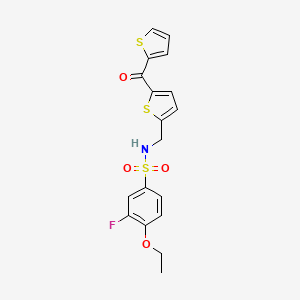

4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S3/c1-2-24-15-7-6-13(10-14(15)19)27(22,23)20-11-12-5-8-17(26-12)18(21)16-4-3-9-25-16/h3-10,20H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUPGSMQWKXIPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Thiophene derivatives have been known to exhibit inhibitory effects against various organisms.

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions. This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which similar compounds participate in, involves the formation of carbon-carbon bonds. This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

生物活性

4-Ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition applications. This compound combines various functional groups that contribute to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethoxy group at the para position of the aromatic ring.

- Fluoro substituent at the meta position.

- Thiophene rings connected via a carbonyl group, enhancing its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the thiophene moiety is particularly noteworthy as it enhances the interaction with microbial targets.

A study evaluating various benzenesulfonamide derivatives demonstrated that compounds with similar structures showed effective inhibition against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. For instance, related compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 18 μmol/mL against these strains, suggesting that our compound may possess comparable or superior activity .

| Compound | Target Bacteria | MIC (μmol/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 |

| Compound B | Escherichia coli | 12.5 |

| 4-Ethoxy... | TBD | TBD |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). A related study reported that certain benzenesulfonamides exhibited excellent selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM . This suggests that 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide could be developed as a targeted therapy for conditions involving dysregulated carbonic anhydrase activity.

Case Studies

- Antimicrobial Efficacy : A recent investigation into sulfonamide derivatives revealed that compounds similar to our target demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the thiophene structure could enhance activity levels, warranting further exploration of 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide in this context .

- Enzyme Interaction Studies : Binding affinity assays conducted on related sulfonamides showed promising results in inhibiting ion channels implicated in pain pathways. This suggests that our compound may also modulate pain responses effectively, offering potential therapeutic avenues for neuropathic pain management .

Pharmacokinetics

Understanding the pharmacokinetic profile of 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is crucial for its development as a therapeutic agent. Preliminary studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties. Further experimental validation is necessary to confirm these predictions and assess bioavailability and toxicity profiles .

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds with sulfonamide structures have been extensively studied for their antimicrobial properties. The incorporation of thiophene rings enhances the biological activity, making this compound a candidate for developing new antimicrobial agents.

-

Anticancer Potential :

- The unique structure may allow for interactions with specific molecular targets involved in cancer pathways. Preliminary studies suggest that derivatives of thiophene and sulfonamide exhibit cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects :

- Research indicates that sulfonamides can inhibit inflammatory pathways, making this compound a potential candidate for anti-inflammatory drug development.

Synthesis and Mechanism of Action

The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions, including:

- Suzuki Coupling : This method facilitates the formation of carbon-carbon bonds between boron reagents and halogenated thiophene derivatives under palladium catalysis.

- Nucleophilic Substitution : The sulfonamide group can be introduced via nucleophilic substitution reactions, enhancing the compound's reactivity and biological potential.

The mechanism of action may involve inhibition of key enzymes or receptors in targeted biological pathways, leading to observed therapeutic effects such as antimicrobial or anticancer activity.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of thiophene-based sulfonamides found that modifications to the thiophene ring significantly affected their efficacy against bacterial strains. The inclusion of fluorine atoms was noted to enhance lipophilicity, improving membrane penetration and bioactivity .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential as anticancer agents. Further research is needed to elucidate the specific molecular targets involved .

- Anti-inflammatory Activity : Research indicated that similar compounds could inhibit pro-inflammatory cytokines in cellular models, highlighting their potential use in treating inflammatory diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Furan Hybrids

Compound 1l (4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide):

int-8 (4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide):

| Property | Target Compound | Compound 1l | int-8 |

|---|---|---|---|

| Substituents | Ethoxy, fluoro | Methyl | Methyl |

| Heterocycle | Bis-thiophene | Furan-thiophene | Furan-thiophene |

| Melting Point | Not reported | 90–92°C | 127–131°C |

| Synthesis Yield | Not reported | 71% | 65% (3 steps) |

Electronic and Spectral Comparisons

- IR/NMR Trends: Thiophene-containing sulfonamides (e.g., compounds [7–9] in ) exhibit νC=S vibrations at 1247–1255 cm⁻¹, while carbonyl groups (e.g., thiophene-2-carbonyl) show νC=O near 1663–1682 cm⁻¹ . The absence of νS-H (~2500–2600 cm⁻¹) in the target compound suggests a non-thiol tautomer, similar to tautomer-stabilized triazoles .

- HRMS Data: Compound 1l: [M + Na]+ observed at 494.1385 (calc. 494.1397) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。